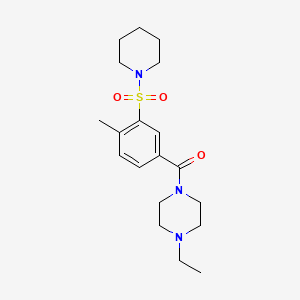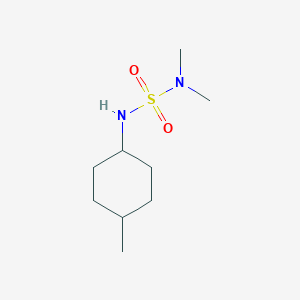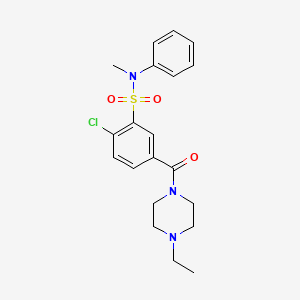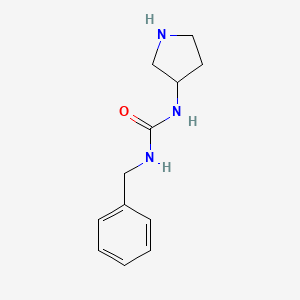
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is commonly referred to as "EMPF" and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of EMPF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of certain proteins and signaling molecules, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
EMPF has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMPF is its potent inhibitory activity against a wide range of enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in the body. However, one limitation of EMPF is that it can be difficult to synthesize and purify, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of EMPF. One area of interest is the development of new drugs for the treatment of cancer and other diseases. EMPF has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is interest in exploring the use of EMPF as a tool for studying the activity of enzymes and receptors in the body. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Synthesemethoden
The synthesis of EMPF involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylmethanone with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
EMPF has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-20-11-13-21(14-12-20)19(23)17-8-7-16(2)18(15-17)26(24,25)22-9-5-4-6-10-22/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZXDVFJHZNOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)


![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

